

# Mass Spectrometry Fragmentation Patterns of Isophenmetrazine: A Comparative Guide

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## Compound of Interest

Compound Name: (2*S*,5*r*)-5-methyl-2-phenylmorpholine  
CAS No.: 1350768-51-2  
Cat. No.: B2491310

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## Introduction: The Isomer Challenge in Forensic Analysis

Isophenmetrazine (2-phenyl-5-methylmorpholine) has emerged as a New Psychoactive Substance (NPS) with stimulant properties analogous to its regioisomer, Phenmetrazine (2-phenyl-3-methylmorpholine). While Phenmetrazine was historically used as an anorectic (Preludin), Isophenmetrazine appears primarily in the illicit market, necessitating precise analytical differentiation.

The core analytical challenge lies in their structural similarity. Both compounds share the molecular formula  $C_{11}H_{15}NO$  (MW 177.24 g/mol) and identical exact mass (177.1154 Da). Differentiation relies heavily on understanding their distinct fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI).

This guide provides a technical breakdown of the mass spectral fingerprints of Isophenmetrazine, contrasting them with Phenmetrazine to establish a self-validating identification protocol.

## Experimental Methodologies

To replicate the fragmentation patterns described, the following standard protocols are recommended.

### Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Ionization: Electron Ionization (EI) at 70 eV.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25 $\mu$ m.
- Temperature Program: 80°C (1 min)  $\rightarrow$  20°C/min  $\rightarrow$  280°C (hold 5 min).
- Carrier Gas: Helium at 1 mL/min (constant flow).
- Injection: Splitless mode, 250°C.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]
- Gradient: 5% B to 95% B over 10 mins.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 $\mu$ m.
- Precursor Ion Selection:  $[M+H]^+$  at m/z 178.1.

## Fragmentation Mechanics: The Core Analysis

The position of the methyl group on the morpholine ring (C3 in Phenmetrazine vs. C5 in Isophenmetrazine) fundamentally alters the bond lability during ionization, creating distinct spectral signatures.

### Electron Ionization (EI) Patterns

Under hard ionization (70 eV), the morpholine ring undergoes predictable alpha-cleavage.

## Phenmetrazine (3-methyl-2-phenylmorpholine)[4]

- Mechanism: The bond between C2 (phenyl-bearing) and C3 (methyl-bearing) is relatively stable. The primary alpha-cleavage occurs at the C3-C4 bond or the C2-O bond, but the dominant pathway involves the loss of the benzyl radical (or phenyl group) to form the nitrogen-containing ring fragment.
- Base Peak:  $m/z$  71 ( $C_4H_8N^+$ ). This ion represents the morpholine ring fragment retaining the methyl group and nitrogen but losing the phenyl moiety.
- Secondary Ions:  $m/z$  56, 177 ( $M^+$ , weak).

## Isophenmetrazine (5-methyl-2-phenylmorpholine)[5]

- Mechanism: The methyl group is at position 5, separated from the phenyl ring (position 2) by the nitrogen and oxygen atoms. The fragmentation is driven by the stability of the phenyl-conjugated fragments.
- Base Peak:  $m/z$  105 ( $C_8H_9^+$ ) or  $m/z$  104 (Styrene ion,  $C_8H_8^+$ ).
- Mechanism: The cleavage often retains the phenyl group charge, unlike Phenmetrazine. A characteristic fragment at  $m/z$  147 corresponds to the loss of  $CH_2O$  (formaldehyde) from the morpholine ring ( $M - 30$ ), a common pathway for tetrahydro-1,4-oxazines.
- Diagnostic Ions:  $m/z$  104, 147, 105.

## Electrospray Ionization (ESI) Patterns

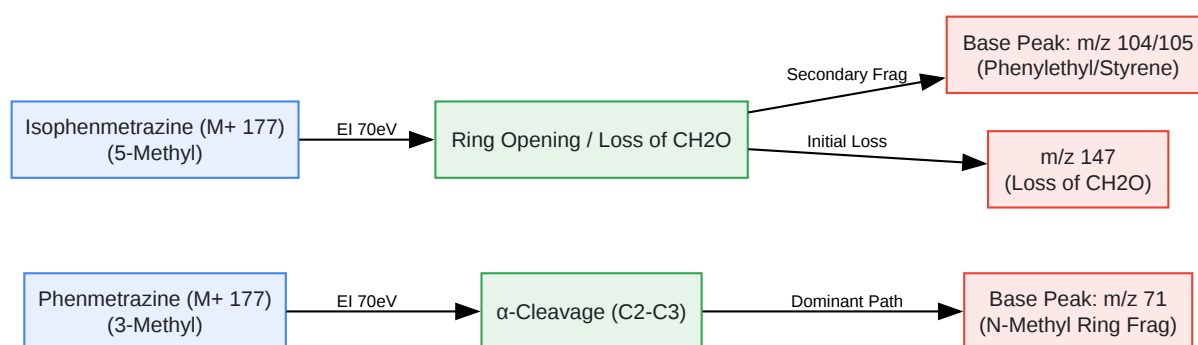
In LC-MS/MS, both isomers form the protonated molecular ion  $[M+H]^+ = 178.1$ . The CID (Collision-Induced Dissociation) spectra are highly similar, making chromatographic separation critical.

- Common Product Ions:
  - $m/z$  160: Loss of  $H_2O$  ( $[M+H]^+ - 18$ ).
  - $m/z$  135: Loss of  $C_2H_5N$  (aziridine fragment).
  - $m/z$  117: Phenyl-allyl cation.

Differentiation Strategy: While MS/MS spectra are nearly identical due to rapid ring opening and scrambling, Isophenmetrazine typically elutes earlier than Phenmetrazine on standard C18 columns due to steric differences in the methyl positioning affecting hydrophobicity.

## Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways driven by the methyl position.



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Caption: Divergent EI fragmentation pathways for Phenmetrazine (yielding m/z 71) vs. Isophenmetrazine (yielding m/z 104/147).

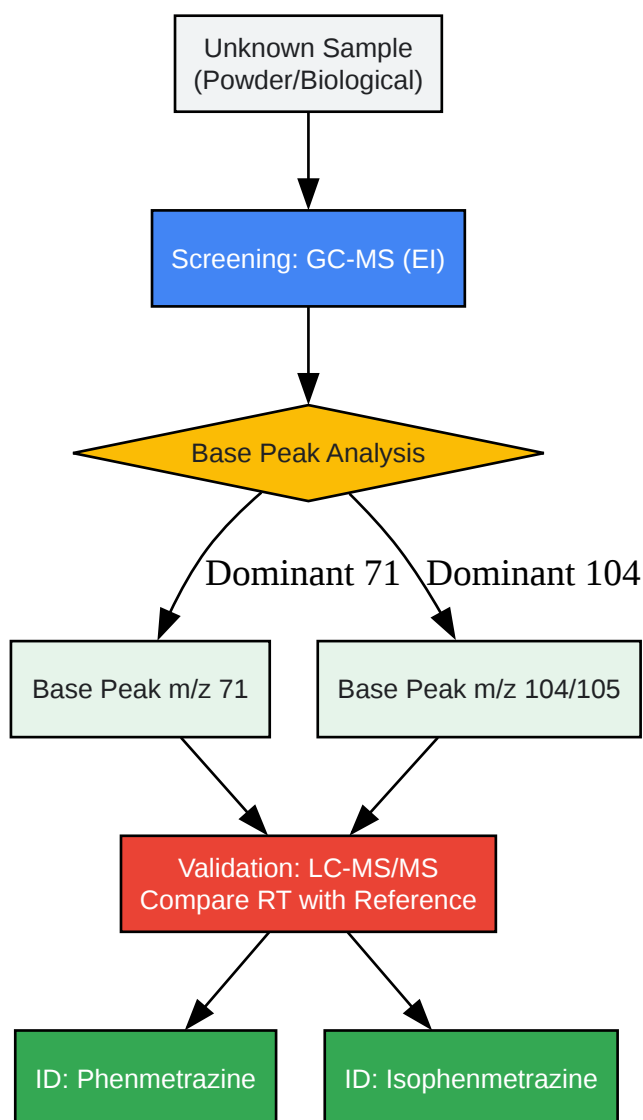
## Comparative Data Summary

The table below provides a quick reference for distinguishing these isomers in the laboratory.

Feature	Phenmetrazine (3-Me)	Isophenmetrazine (5-Me)
Structure	3-methyl-2-phenylmorpholine	5-methyl-2-phenylmorpholine
Molecular Ion (EI)	m/z 177 (Weak)	m/z 177 (Weak)
Base Peak (EI)	m/z 71	m/z 104 / 105
Key Diagnostic Ions	71, 56, 177	104, 147, 105
Precursor Ion (ESI)	m/z 178.1	m/z 178.1
Retention Time (C18)	Elutes Later	Elutes Earlier (Typically)
Mechanism Note	N-containing fragment dominates	Phenyl-containing fragment dominates

## Analytical Workflow for Identification

To ensure high confidence in identification (E-E-A-T compliance), follow this logical workflow:



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Caption: Decision tree for differentiating Phenmetrazine and Isophenmetrazine using GC-MS screening followed by LC-MS validation.

## Conclusion

Differentiation of Isophenmetrazine from Phenmetrazine is reliably achieved through GC-MS (EI) rather than LC-MS/MS alone. The shift of the methyl group from position 3 to position 5 alters the fragmentation kinetics, shifting the base peak from the nitrogen-heterocycle fragment (m/z 71) in Phenmetrazine to the phenyl-styrene fragment (m/z 104) in Isophenmetrazine. For forensic defensibility, laboratories should prioritize these EI spectral markers and corroborate findings with chromatographic retention time data.

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